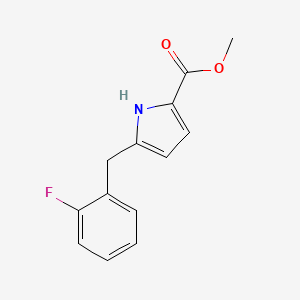

Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate

Description

Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate is a pyrrole-based derivative characterized by a 2-fluorobenzyl substituent at the 5-position of the pyrrole ring and a methyl ester group at the 2-position. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, and their derivatives are widely studied for their diverse chemical reactivity and biological activities. The fluorine atom in the 2-fluorobenzyl group introduces electron-withdrawing effects, which can influence the compound’s electronic properties, solubility, and interactions with biological targets .

For example, Suzuki-Miyaura cross-coupling—a common method for synthesizing aryl-substituted pyrroles—is frequently employed to introduce aromatic groups at the pyrrole 5-position, as demonstrated in related compounds .

Properties

CAS No. |

1706446-53-8 |

|---|---|

Molecular Formula |

C13H12FNO2 |

Molecular Weight |

233.24 g/mol |

IUPAC Name |

methyl 5-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C13H12FNO2/c1-17-13(16)12-7-6-10(15-12)8-9-4-2-3-5-11(9)14/h2-7,15H,8H2,1H3 |

InChI Key |

PLGBYNRUSDQDHN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(N1)CC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-fluorobenzyl bromide with a pyrrole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization can further improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate possesses a unique structure characterized by a pyrrole ring substituted at the 5-position with a 2-fluorobenzyl group and at the 2-position with a methyl ester group. This configuration imparts specific electronic and steric properties that are crucial for its reactivity and biological activity.

- Molecular Formula : C13H12FNO2

- Molecular Weight : Approximately 235.24 g/mol

Medicinal Chemistry

The compound's structural features suggest it may interact with biological targets, making it a candidate for drug development. Research indicates that derivatives of pyrrole compounds exhibit various biological activities, including:

- Anticancer Activity : Pyrrole derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast and colon cancers.

Case Study: Anticancer Properties

A recent study evaluated the antiproliferative effects of pyrrole derivatives on human cancer cell lines:

These findings indicate that this compound could be a promising candidate for further development as an anticancer agent.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as:

- Cross-Coupling Reactions : The compound can undergo cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals.

- Functionalization : The presence of the methyl ester group allows for further functionalization, enabling the synthesis of diverse derivatives.

Research has indicated that this compound may exhibit enzyme inhibition properties, potentially modulating various cellular processes. Its structural similarity to biologically active molecules suggests it may interact with specific molecular targets.

Mechanism of Action

The mechanism of action of Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate with structurally related pyrrole-2-carboxylate derivatives, highlighting substituent effects, synthesis yields, and physicochemical properties:

Notes:

- Substituent Position : The 2-fluorobenzyl group in the target compound may induce steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-fluorophenyl). Ortho-substitution often reduces symmetry and increases dipole moments, impacting crystallization and solubility .

- Fluorine vs. Other Halogens : Bromine (in Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate) offers higher reactivity for cross-coupling, while fluorine improves metabolic stability and binding affinity in drug design .

- Heterocyclic Fusion : Compounds like Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate demonstrate how fused ring systems expand π-conjugation, altering electronic properties and bioactivity .

Biological Activity

Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly against various bacterial strains and its role as a scaffold for drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a fluorobenzyl group and a carboxylate moiety. The presence of the fluorine atom is significant as it can enhance the lipophilicity and bioactivity of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. These compounds have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | < 16 | MRSA |

| Compound A (related pyrrole derivative) | < 0.125 | MSSA |

| Compound B (related pyrrole derivative) | < 3.125 | M. tuberculosis |

Note: MIC values indicate the minimum inhibitory concentration necessary to inhibit bacterial growth.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that the introduction of electron-withdrawing groups, such as fluorine, enhances potency against certain bacterial strains. For instance, compounds with halogen substitutions at specific positions on the aromatic ring demonstrated significantly improved activity compared to their unsubstituted counterparts .

Key Findings from SAR Studies:

- Fluorine Substitution: Enhances lipophilicity and antibacterial activity.

- Bulky Groups: Certain bulky substituents improve binding affinity to bacterial targets.

- Hydrophobic Interactions: Essential for maintaining the efficacy of pyrrole derivatives in biological systems.

Case Studies and Research Findings

A notable study evaluated a series of pyrrole derivatives, including this compound, for their anti-tuberculosis activity. The results indicated that compounds with fluorinated phenyl groups exhibited potent anti-TB activity with MIC values below 0.016 μg/mL against drug-resistant strains .

Another research highlighted the compound's mechanism of action, which involves inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis. This was confirmed through metabolic labeling assays using radiolabeled acetate, demonstrating that the compound effectively disrupts essential biosynthetic pathways in bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.